![molecular formula C10H9BrN4O B14317403 {2-[2-(4-Bromophenyl)hydrazinylidene]-2H-imidazol-4-yl}methanol CAS No. 112547-00-9](/img/structure/B14317403.png)
{2-[2-(4-Bromophenyl)hydrazinylidene]-2H-imidazol-4-yl}methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{2-[2-(4-Bromophenyl)hydrazinylidene]-2H-imidazol-4-yl}methanol is a chemical compound that features a bromophenyl group attached to a hydrazinylidene-imidazolylmethanol core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of {2-[2-(4-Bromophenyl)hydrazinylidene]-2H-imidazol-4-yl}methanol typically involves the reaction of 4-bromophenylhydrazine with an appropriate imidazole derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where nucleophiles like amines or thiols can replace the bromine atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in the presence of a catalyst or under reflux conditions.
Major Products:
Oxidation: Formation of corresponding imidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups replacing the bromine atom.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: In biological research, {2-[2-(4-Bromophenyl)hydrazinylidene]-2H-imidazol-4-yl}methanol is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe or inhibitor in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings. Its reactivity and functional groups allow for the modification of material properties.
作用机制
The mechanism of action of {2-[2-(4-Bromophenyl)hydrazinylidene]-2H-imidazol-4-yl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can facilitate binding to hydrophobic pockets, while the imidazole moiety can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
- {2-[2-(4-Chlorophenyl)hydrazinylidene]-2H-imidazol-4-yl}methanol
- {2-[2-(4-Fluorophenyl)hydrazinylidene]-2H-imidazol-4-yl}methanol
- {2-[2-(4-Methylphenyl)hydrazinylidene]-2H-imidazol-4-yl}methanol
Comparison: Compared to its analogs, {2-[2-(4-Bromophenyl)hydrazinylidene]-2H-imidazol-4-yl}methanol exhibits unique reactivity due to the presence of the bromine atom. Bromine’s larger atomic size and higher electronegativity compared to chlorine, fluorine, and methyl groups can influence the compound’s chemical behavior and interactions with other molecules. This uniqueness makes it a valuable compound for specific applications in research and industry.
属性
CAS 编号 |
112547-00-9 |
|---|---|
分子式 |
C10H9BrN4O |
分子量 |
281.11 g/mol |
IUPAC 名称 |
[2-[(4-bromophenyl)diazenyl]-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C10H9BrN4O/c11-7-1-3-8(4-2-7)14-15-10-12-5-9(6-16)13-10/h1-5,16H,6H2,(H,12,13) |
InChI 键 |
IPSLOIRTUZLXSV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1N=NC2=NC=C(N2)CO)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


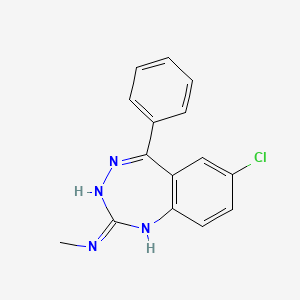
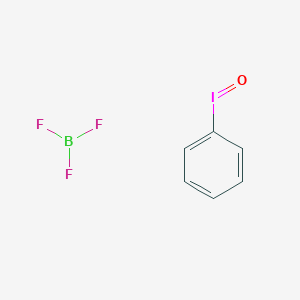
![Cyanamide, [3-[(2-chloro-5-thiazolyl)methyl]-2-thiazolidinylidene]-](/img/structure/B14317328.png)
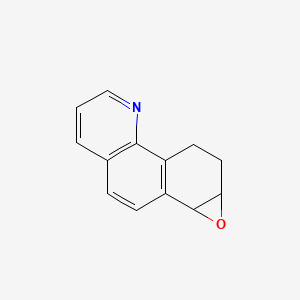
![4,4'-[1-(4-Hydroxyphenyl)ethane-1,1-diyl]bis(2,6-dimethylphenol)](/img/structure/B14317364.png)
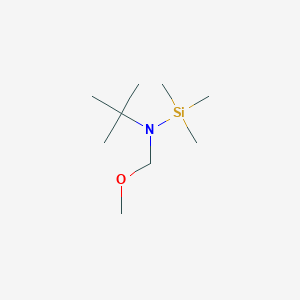
![[3-(Benzyloxy)-1,5-dimethoxy-9-oxo-9H-xanthen-4-yl]acetaldehyde](/img/structure/B14317374.png)
![1-[4-Methoxy-5,5-dimethyl-2-(propan-2-yl)-1,3-thiazolidin-3-yl]ethan-1-one](/img/structure/B14317375.png)

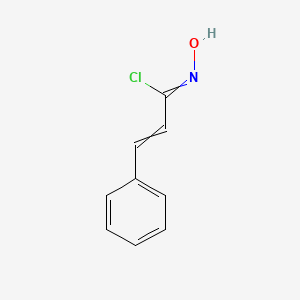
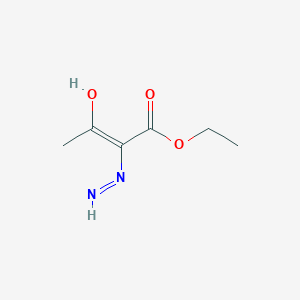
![2,2-Dibromo-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B14317386.png)


